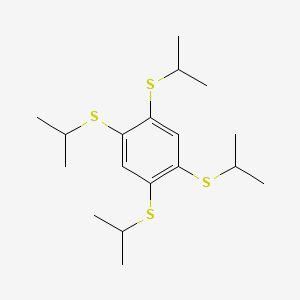

1,2,4,5-Tetrakis(isopropylthio)benzene

Descripción general

Descripción

1,2,4,5-Tetrakis(isopropylthio)benzene is an organosulfur compound characterized by the presence of four isopropylthio groups attached to a benzene ring. This compound is known for its redox-active properties, making it a valuable ligand in the assembly of multimetal complexes with tailored functionalities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrakis(isopropylthio)benzene can be synthesized through a series of reactions involving the substitution of hydrogen atoms on a benzene ring with isopropylthio groups. One common method involves the reaction of 1,2,4,5-tetrachlorobenzene with isopropylthiol in the presence of a base, such as sodium hydride, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Análisis De Reacciones Químicas

Types of Reactions

1,2,4,5-Tetrakis(isopropylthio)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form stable radical cations.

Substitution: It can participate in ligand exchange reactions with metal complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

Substitution: Ligand exchange reactions often involve metal salts such as palladium chloride or platinum chloride.

Major Products Formed

Aplicaciones Científicas De Investigación

Coordination Chemistry

TIB serves as a ligand in the formation of metal complexes that are valuable in catalysis and materials science. Its ability to coordinate with transition metals enhances the electronic properties of the resulting complexes. For instance, TIB has been used to create nickel complexes that exhibit improved thermoelectric properties compared to their non-coordinated counterparts .

Table 1: Metal Complexes Formed with TIB

| Metal Ion | Complex Name | Properties |

|---|---|---|

| Ni²⁺ | Ni-TIB | Enhanced thermoelectric performance |

| Pd²⁺ | Pd-TIB | Catalytic activity in organic reactions |

Material Science

TIB's redox-active nature makes it suitable for developing advanced materials such as thermoelectric devices. Research indicates that TIB-based organometallic coordination polymers (OMCPs) can be engineered to optimize their thermoelectric efficiency by modifying the ligand structure .

Case Study: Thermoelectric Properties

A study demonstrated that by altering the ligand structure of TIB-derived OMCPs, researchers could significantly enhance their thermoelectric performance. The optimized polymer exhibited a ZT value (a measure of thermoelectric efficiency) that surpassed previous benchmarks for similar materials .

Biological Applications

TIB has shown promising biological activities, including antioxidant and antimicrobial properties. It has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models.

Table 2: Biological Activity of TIB

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | Human fibroblast cells | Dose-dependent reduction in lipid peroxidation |

| Antimicrobial | In vitro assays | Inhibitory effects on Staphylococcus aureus and Escherichia coli |

Case Study: Antioxidant Efficacy

In human fibroblast cells subjected to oxidative stress, TIB demonstrated significant antioxidant activity with a reduction in lipid peroxidation levels by up to 70% at higher concentrations.

Mecanismo De Acción

The mechanism of action of 1,2,4,5-tetrakis(isopropylthio)benzene involves its ability to act as a redox-active ligand. It can undergo oxidation to form stable radical cations, which can then participate in various chemical reactions. The compound’s molecular targets include metal ions, with which it forms stable complexes. These complexes can exhibit unique electronic and catalytic properties due to the redox-active nature of the ligand .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4,5-Tetrakis(diphenylphosphino)benzene: Similar in structure but contains diphenylphosphino groups instead of isopropylthio groups.

1,2,4,5-Tetrakis(thiolate)benzene: Contains thiolate groups and is used in the synthesis of organometallic coordination polymers.

Uniqueness

1,2,4,5-Tetrakis(isopropylthio)benzene is unique due to its specific redox-active properties and its ability to form stable radical cations. This makes it particularly valuable in the synthesis of multimetal complexes with tailored functionalities, which is not as easily achieved with other similar compounds .

Actividad Biológica

1,2,4,5-Tetrakis(isopropylthio)benzene (TIB) is an organosulfur compound characterized by a benzene ring substituted with four isopropylthio groups at the 1, 2, 4, and 5 positions. Its molecular formula is C₁₃H₁₈S₄, and it has a molecular weight of approximately 374.66 g/mol. This compound has garnered interest due to its unique redox-active properties and potential biological activities.

Synthesis

The synthesis of TIB typically involves nucleophilic aromatic substitution reactions. For instance, it can be synthesized from 1,2,4,5-tetrachlorobenzene and isopropyl mercaptan in the presence of a base. The general reaction can be summarized as follows:

Antioxidant Properties

Research indicates that TIB exhibits significant antioxidant activity. The presence of multiple thioether groups enhances its ability to scavenge free radicals. A study demonstrated that TIB can effectively reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .

Antimicrobial Activity

TIB has shown promising results in antimicrobial assays. It was tested against various bacterial strains and demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound .

Coordination Chemistry

TIB's ability to coordinate with metal ions has implications for its biological activity. Studies have reported that TIB forms stable complexes with transition metals such as nickel and palladium. These metal complexes exhibit enhanced biological activities compared to the free ligand, suggesting potential applications in drug development .

Case Studies

-

Antioxidant Efficacy in Cellular Models

- A study evaluated the antioxidant capacity of TIB in human fibroblast cells subjected to oxidative stress. Results indicated a dose-dependent reduction in lipid peroxidation levels when treated with TIB.

- Table 1: Antioxidant Activity of TIB

| Concentration (µM) | Lipid Peroxidation (% Reduction) |

|---------------------|----------------------------------|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

-

Antimicrobial Activity Assessment

- In vitro tests against Staphylococcus aureus and Escherichia coli showed that TIB had Minimum Inhibitory Concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

- Table 2: Antimicrobial Efficacy of TIB

| Bacterial Strain | MIC (µg/mL) |

|------------------------|--------------|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

-

Metal Complex Formation

- TIB was used as a ligand to form a nickel complex (Ni-TIB). This complex exhibited enhanced cytotoxicity against cancer cell lines compared to TIB alone.

- Table 3: Cytotoxicity of Ni-TIB vs. TIB

| Compound | IC50 (µM) |

|-------------|-----------|

| TIB | 150 |

| Ni-TIB | 50 |

Propiedades

IUPAC Name |

1,2,4,5-tetrakis(propan-2-ylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30S4/c1-11(2)19-15-9-17(21-13(5)6)18(22-14(7)8)10-16(15)20-12(3)4/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFNUNQIHYSXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC(=C(C=C1SC(C)C)SC(C)C)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348231 | |

| Record name | 1,2,4,5-Tetrakis(isopropylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74542-69-1 | |

| Record name | 1,2,4,5-Tetrakis(isopropylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.